

# TS 155-2 off-target effects in cellular assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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## Technical Support Center: TS 155-2

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of **TS 155-2** in cellular assays, with a focus on potential off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **TS 155-2**?

A1: **TS 155-2**, also known as JBIR-100, is a hygrolyde antibiotic that functions as a potent and specific inhibitor of Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase).[1] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi vesicles.[2] By inhibiting V-ATPase, **TS 155-2** disrupts pH homeostasis in these organelles, which can impact a variety of cellular processes including protein degradation, autophagy, and receptor-mediated endocytosis.[2][3]

Q2: What are the expected on-target effects of **TS 155-2** in cellular assays?

A2: The primary on-target effect of **TS 155-2** is the inhibition of V-ATPase activity, leading to an increase in the pH of acidic organelles (i.e., decreased acidity). This can be observed experimentally as:

- Inhibition of lysosomal acidification: This can be measured using pH-sensitive fluorescent probes like LysoTracker or Acridine Orange.

- Blockade of autophagic flux: Inhibition of lysosomal function prevents the degradation of autophagosomes, leading to the accumulation of autophagic markers such as LC3-II.
- Induction of cell death: In many cancer cell lines, disruption of lysosomal function and cellular pH homeostasis by V-ATPase inhibitors can trigger apoptosis or other forms of cell death.<sup>[4]</sup>

Q3: What are the potential off-target effects of **TS 155-2**?

A3: While comprehensive off-target profiling data for **TS 155-2**, such as a kinome scan, is not readily available in the public domain, potential off-target effects can be inferred from studies of related compounds like Bafilomycin A1 and the known cellular consequences of V-ATPase inhibition. Researchers should be aware of the following possibilities:

- Mitochondrial Dysfunction: Some V-ATPase inhibitors, like Bafilomycin A1, have been reported to have off-target effects on mitochondria at higher concentrations, including a decrease in mitochondrial membrane potential and oxygen consumption.
- Alterations in Ion Homeostasis: Bafilomycin A1 has been shown to act as a potassium ionophore at low nanomolar concentrations. More recently, it has also been identified as an inhibitor of the ER-calcium ATPase SERCA, leading to increased cytosolic calcium levels.
- Cell Membrane Perturbation: Studies on JBIR-100 (**TS 155-2**) in bacteria have indicated that it can perturb the cell membrane, leading to depolarization. While this was observed in a bacterial system, the possibility of membrane interactions in mammalian cells should be considered.

It is strongly recommended that researchers perform their own comprehensive selectivity profiling (e.g., kinome screening) to characterize the off-target effects of **TS 155-2** in their specific cellular models.

## Troubleshooting Guides

### Problem 1: Inconsistent or no effect on lysosomal pH.

Possible Cause	Recommended Solution
Compound Instability	Prepare fresh stock solutions of TS 155-2 in a suitable solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
Incorrect Concentration	Perform a dose-response experiment to determine the optimal concentration of TS 155-2 for your cell line. V-ATPase inhibition is typically observed in the nanomolar range for potent inhibitors.
Assay Timing	The effect of V-ATPase inhibitors on lysosomal pH is generally rapid. Ensure that the incubation time is appropriate (e.g., 30 minutes to 2 hours).
Cell Health	Use healthy, exponentially growing cells. Poor cell health can affect lysosomal function and dye uptake.
Dye Staining Issues	Refer to the troubleshooting guides for LysoTracker and Acridine Orange assays below.

## Problem 2: Unexpected cell viability results.

Possible Cause	Recommended Solution
Off-Target Cytotoxicity	At higher concentrations, off-target effects may contribute to cell death. Correlate the cell death phenotype with on-target V-ATPase inhibition markers (e.g., lysosomal de-acidification) to distinguish on-target from potential off-target toxicity.
Vehicle Toxicity	Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
Assay Interference	Some compounds can interfere with the chemistry of cell viability assays (e.g., reducing MTT or resazurin). Consider using an ATP-based assay (e.g., CellTiter-Glo), which is generally less prone to such interference.
Lysosomotropic Effects	TS 155-2 is a lysosomotropic agent. The accumulation of the compound in lysosomes can itself lead to lysosomal membrane permeabilization and cell death, which may be independent of V-ATPase inhibition.

## Problem 3: Difficulty interpreting LC3-II Western blot results.

Possible Cause	Recommended Solution
Static Measurement	An increase in LC3-II can mean either increased autophagosome formation or a block in their degradation. To assess autophagic flux, you must compare LC3-II levels in the presence and absence of a lysosomal inhibitor (like TS 155-2 itself or chloroquine). An increase in LC3-II upon treatment with your experimental agent that is further enhanced by the lysosomal inhibitor indicates an induction of autophagy. If there is no further increase, it suggests a blockage of flux.
Antibody Sensitivity	Some antibodies are more sensitive to LC3-II than LC3-I. It is recommended to compare the amount of LC3-II normalized to a loading control, rather than calculating the LC3-II/LC3-I ratio.
Poor Band Separation	Use a high-percentage polyacrylamide gel (e.g., 15%) to ensure good separation of the LC3-I and LC3-II bands.

## Quantitative Data Summary

Specific quantitative off-target data for **TS 155-2** is limited in the public literature. The following table summarizes known activities and should be interpreted with caution.

Target/Process	Compound	Assay System	IC50/EC50/MIC	Reference
V-ATPase	Bafilomycin A1	In vitro	~0.2 nM	
Autophagy (LC3-II Accumulation)	Bafilomycin A1	Primary Neurons	10 nM	
Cell Viability	Bafilomycin A1	Primary Neurons	~35% decrease at 100 nM	
Antimicrobial Activity	JBIR-100 (TS 155-2)	Bacillus subtilis	MIC = 8 µM	
Antimicrobial Activity	JBIR-100 (TS 155-2)	Staphylococcus aureus	MIC = 16 µM	
Antimicrobial Activity	JBIR-100 (TS 155-2)	Enterococcus faecalis	MIC = 16 µM	

## Experimental Protocols

### LysoTracker Staining for Lysosomal Acidification

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of live cells. Inhibition of V-ATPase by **TS 155-2** will lead to a decrease in LysoTracker staining.

Protocol:

- Seed cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.
- Allow cells to adhere and grow to the desired confluency.
- Treat cells with **TS 155-2** at various concentrations for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (e.g., DMSO).
- During the last 15-30 minutes of the treatment, add LysoTracker Red DND-99 to the culture medium to a final concentration of 50-75 nM.
- Replace the staining solution with fresh pre-warmed medium.

- Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., Texas Red filter for LysoTracker Red).
- Quantify the fluorescence intensity per cell using image analysis software.

## Acridine Orange Staining for Lysosomal Integrity

Principle: Acridine Orange (AO) is a metachromatic dye that fluoresces green when it binds to dsDNA in the nucleus and red/orange when it accumulates in acidic compartments like lysosomes. V-ATPase inhibition disrupts the acidic environment, leading to a reduction in red fluorescence.

Protocol:

- Culture cells on glass coverslips or in imaging plates.
- Treat cells with **TS 155-2** and controls as described for the LysoTracker assay.
- Prepare a fresh working solution of Acridine Orange (e.g., 1-5 µg/mL in culture medium).
- Remove the treatment medium and incubate the cells with the AO staining solution for 15 minutes at 37°C.
- Wash the cells twice with PBS.
- Add fresh medium or PBS for imaging.
- Visualize the cells immediately using a fluorescence microscope with filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence.
- A decrease in the red/green fluorescence intensity ratio indicates a loss of lysosomal acidity.

## LC3-II Western Blot for Autophagic Flux

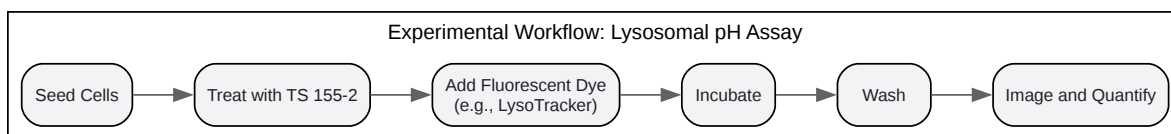
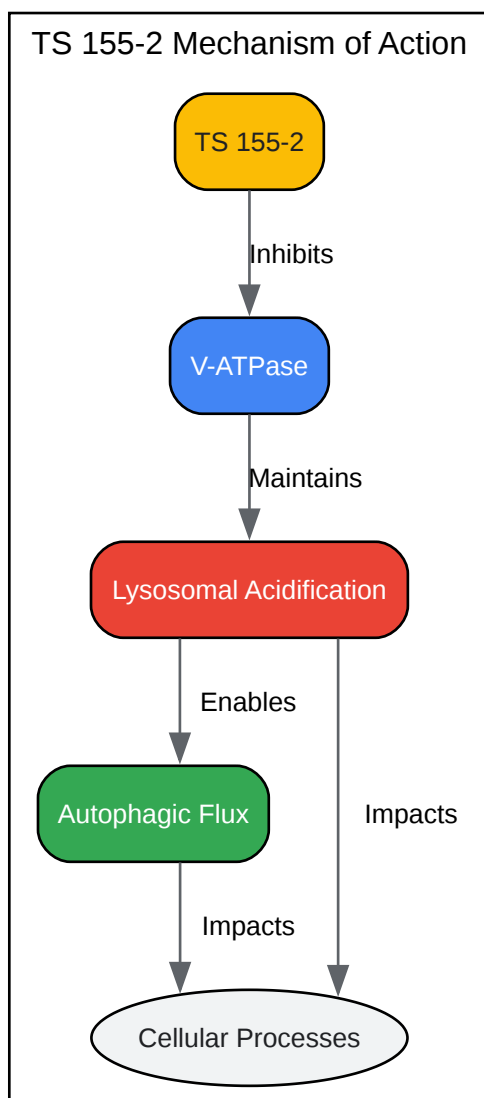
Principle: Inhibition of lysosomal degradation by **TS 155-2** causes the autophagosome-associated protein LC3-II to accumulate. This accumulation can be detected by Western blotting.

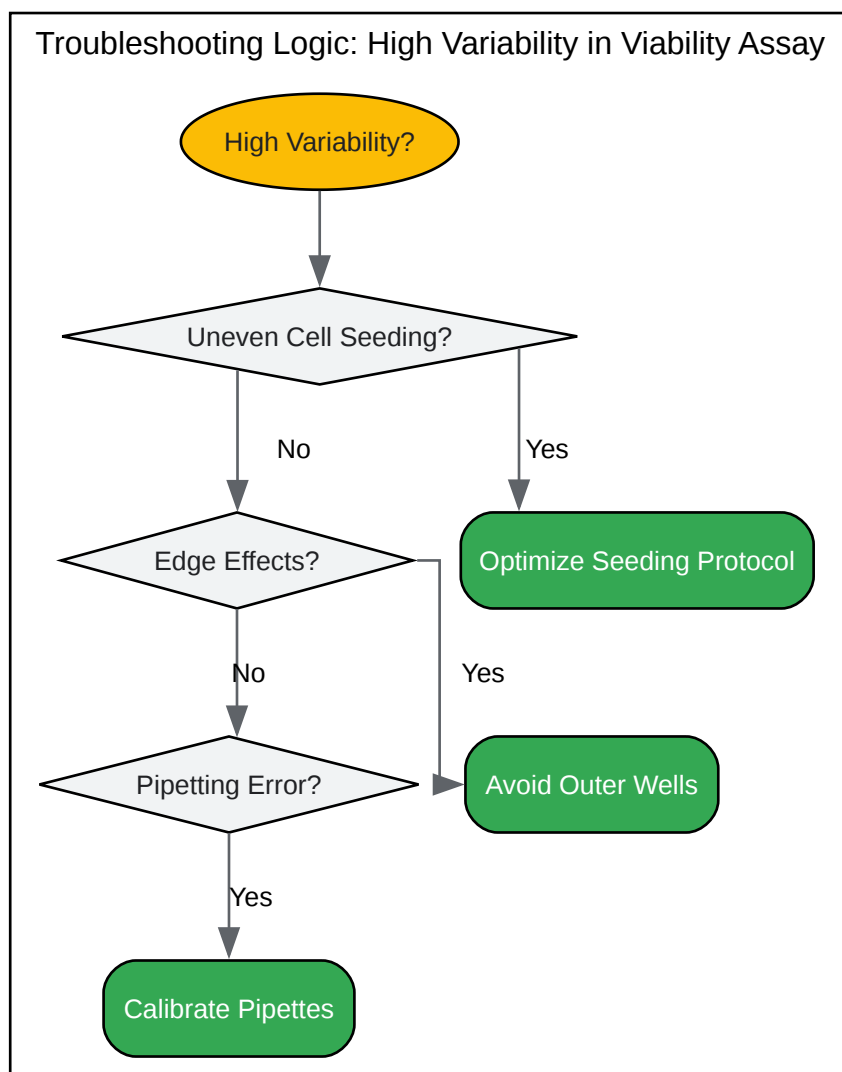
#### Protocol:

- Plate cells and treat with your experimental compound (e.g., a known autophagy inducer) and/or **TS 155-2** for the desired duration. A typical experiment includes four conditions: (1) Untreated, (2) Experimental compound, (3) **TS 155-2** alone, (4) Experimental compound + **TS 155-2**.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins on a 15% SDS-PAGE gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the bands using an ECL substrate and an imaging system.
- Re-probe the membrane for a loading control (e.g., GAPDH or  $\beta$ -actin).
- Quantify the band intensity of LC3-II and normalize to the loading control.

## Visualizations







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- To cite this document: BenchChem. [TS 155-2 off-target effects in cellular assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769676#ts-155-2-off-target-effects-in-cellular-assays]

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